molecular formula C22H30N2O4 B12666471 Galanthamine n-butylcarbamate CAS No. 138963-44-7

Galanthamine n-butylcarbamate

Cat. No.: B12666471
CAS No.: 138963-44-7
M. Wt: 386.5 g/mol
InChI Key: NNDZUQPKOVVEPM-DVLOMUPFSA-N
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Description

Galanthamine n-butylcarbamate is a derivative of galanthamine, an alkaloid extracted from various plants such as the common snowdrop (Galanthus nivalis). This compound acts as an allosteric potentiating ligand on α7 nicotinic receptors in hippocampal neurons, making it a potential candidate for the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galanthamine n-butylcarbamate involves multiple steps, starting from commercially available materials. One of the key steps includes the Mitsunobu reaction, which is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol. This intermediate can then be elaborated to galanthamine through reductive amination .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of galanthamine from plant sources, followed by chemical modification to introduce the n-butylcarbamate group. This process ensures a consistent supply of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Galanthamine n-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which retains the core structure of galanthamine while introducing the n-butylcarbamate group .

Scientific Research Applications

Galanthamine n-butylcarbamate has a wide range of scientific research applications:

Mechanism of Action

Galanthamine n-butylcarbamate exerts its effects by acting as an allosteric potentiating ligand on α7 nicotinic receptors. This enhances the receptor’s response to acetylcholine, leading to improved cholinergic neurotransmission. Additionally, it inhibits acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galanthamine n-butylcarbamate is unique due to its dual mechanism of action, acting both as an allosteric modulator and an acetylcholinesterase inhibitor. This dual action enhances its therapeutic potential compared to other similar compounds .

Properties

CAS No.

138963-44-7

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

[(12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] N-butylcarbamate

InChI

InChI=1S/C22H30N2O4/c1-4-5-11-23-21(25)27-16-8-9-22-10-12-24(2)14-15-6-7-17(26-3)20(19(15)22)28-18(22)13-16/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,23,25)/t16-,18-,22?/m1/s1

InChI Key

NNDZUQPKOVVEPM-DVLOMUPFSA-N

Isomeric SMILES

CCCCNC(=O)O[C@H]1C[C@@H]2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1

Canonical SMILES

CCCCNC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1

Origin of Product

United States

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